
(R)-Propranolol beta-D-glucuronide sodium salt
説明
®-Propranolol beta-D-glucuronide sodium salt is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed by the conjugation of propranolol with glucuronic acid, resulting in a glucuronide metabolite. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Propranolol beta-D-glucuronide sodium salt typically involves the following steps:
Glucuronidation Reaction: Propranolol is reacted with glucuronic acid in the presence of a suitable catalyst to form propranolol glucuronide.
Formation of Sodium Salt: The propranolol glucuronide is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure sodium salt form.
Types of Reactions:
Oxidation: ®-Propranolol beta-D-glucuronide sodium salt can undergo oxidation reactions, particularly at the aromatic ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products:
Oxidation Products: Include hydroxylated derivatives.
Reduction Products: Include reduced forms of the aromatic ring.
Substitution Products: Include substituted aromatic derivatives.
科学的研究の応用
Pharmacokinetics
The pharmacokinetic profile of (R)-propranolol beta-D-glucuronide sodium salt is essential for understanding the metabolism and excretion of propranolol. Studies indicate that glucuronidation is a significant metabolic pathway for propranolol, affecting its bioavailability. For instance, research shows that after oral administration, the cumulative excretion percentages in urine for (S)- and (R)-propranolol glucuronides were 14.7% and 7.68%, respectively, highlighting a stereoselective elimination process .
The glucuronidation process is mediated by various UDP-glucuronosyltransferases (UGTs), with specific enzymes displaying different affinities for the enantiomers of propranolol. For example, UGT1A7, UGT1A9, and UGT2A1 preferentially glucuronidate (S)-propranolol, while UGT1A10 shows a preference for (R)-propranolol . This stereoselectivity can impact the overall therapeutic outcomes in patients, making it essential for clinicians to consider these metabolic differences when prescribing propranolol.
Clinical Research
In clinical research, this compound serves as a valuable biomarker for studying the pharmacodynamics of propranolol. Its concentration in plasma and urine can provide insights into the drug's efficacy and safety. For example, research has demonstrated that the area under the plasma concentration-time curve (AUC) for propranolol glucuronide significantly exceeds that of propranolol itself after oral dosing, suggesting that glucuronidation substantially contributes to the drug's overall exposure .
Moreover, studies have utilized this metabolite to investigate potential drug-drug interactions. The presence of other medications can alter the glucuronidation process, affecting the levels of this compound in circulation. Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.
Drug Interactions
The role of this compound in drug interactions is particularly relevant in polypharmacy scenarios. The glucuronidation pathway can be influenced by co-administered drugs that inhibit or induce UGT enzymes. For instance, certain non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics have been shown to affect the metabolism of propranolol by modulating UGT activity .
This interaction underscores the importance of monitoring patients on multiple medications to avoid potential toxicity or therapeutic failure due to altered levels of propranolol or its metabolites.
Therapeutic Monitoring
Therapeutic drug monitoring (TDM) of this compound can enhance patient care by ensuring optimal dosing strategies. By measuring the levels of this metabolite, healthcare providers can assess whether patients are achieving therapeutic concentrations of propranolol. This approach is especially beneficial in populations with variable metabolism due to genetic polymorphisms affecting UGT enzymes .
Data Table: Pharmacokinetic Parameters
Parameter | (S)-Propranolol Glucuronide | (R)-Propranolol Glucuronide |
---|---|---|
Cumulative Excretion (%) | 14.7 ± 2.46 | 7.68 ± 1.60 |
Elimination Half-Life (h) | 3.56 ± 0.73 | 2.45 ± 0.50 |
Time to Peak Concentration (h) | 2.21 ± 0.45 | 1.75 ± 0.33 |
作用機序
The mechanism of action of ®-Propranolol beta-D-glucuronide sodium salt involves its interaction with beta-adrenergic receptors. As a glucuronide metabolite, it is primarily involved in the detoxification and excretion of propranolol. The compound is transported to the liver, where it undergoes further metabolism and is eventually excreted in the urine.
Molecular Targets and Pathways:
Beta-Adrenergic Receptors: The primary targets of propranolol and its metabolites.
Glucuronidation Pathway: Involves the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to propranolol.
類似化合物との比較
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
Propranolol Hydrochloride: A commonly used salt form of propranolol.
Propranolol Sulfate: Another metabolite of propranolol.
Uniqueness: ®-Propranolol beta-D-glucuronide sodium salt is unique due to its enhanced solubility and stability, making it suitable for various research applications. Its formation as a glucuronide metabolite also provides insights into the metabolic pathways of propranolol, which is crucial for understanding its pharmacokinetics and therapeutic effects.
生物活性
(R)-Propranolol beta-D-glucuronide sodium salt is a significant metabolite of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is formed through the glucuronidation of propranolol, primarily facilitated by UDP-glucuronosyltransferase (UGT) enzymes. Understanding its biological activity is crucial for elucidating the pharmacokinetics and therapeutic effects of propranolol, especially in the context of drug metabolism and potential clinical applications.
- Molecular Formula : C22H28NNaO8
- Molecular Weight : 457.45 g/mol
- Solubility : Soluble in methanol and water due to its sodium salt form, which enhances its aqueous solubility.
Structure
The compound features a glucuronic acid moiety linked to the propranolol structure, which is essential for its biological function and metabolism.
This compound primarily acts as a metabolite of propranolol, contributing to its pharmacological effects through:
- Beta-Adrenergic Receptor Interaction : Although it is less active than propranolol itself, it can still interact with beta-adrenergic receptors, influencing cardiovascular responses and other physiological functions.
- Detoxification Pathway : The glucuronidation process aids in the detoxification and excretion of propranolol, making it an essential part of its metabolic pathway .
Enzymatic Pathways
The formation of (R)-Propranolol beta-D-glucuronide involves several UGT isoforms, notably UGT1A7, UGT1A9, UGT1A10, and UGT2A1. These enzymes catalyze the conjugation of glucuronic acid to propranolol, facilitating its solubility and elimination from the body .
Absorption and Distribution
The pharmacokinetics of this compound reflect its role as a metabolite:
- Absorption : Following administration of propranolol, the glucuronide metabolite is formed in the liver and subsequently enters systemic circulation.
- Distribution : Due to its increased solubility as a sodium salt, (R)-Propranolol beta-D-glucuronide can be distributed more effectively in biological systems compared to its parent compound.
Excretion
The primary route of excretion for (R)-Propranolol beta-D-glucuronide is renal, with metabolites being eliminated through urine. This process is crucial for maintaining drug levels within therapeutic ranges and preventing toxicity.
Clinical Implications
Research indicates that variations in UGT enzyme activity can significantly affect the metabolism of propranolol and its glucuronide metabolites. For instance:
- A study demonstrated that genetic polymorphisms in UGT enzymes can lead to altered pharmacokinetic profiles in patients taking propranolol, impacting therapeutic efficacy and safety .
- Another investigation highlighted the role of (R)-Propranolol beta-D-glucuronide in assessing drug interactions and potential adverse effects when co-administered with other medications .
Comparative Studies
Comparative studies between (R)-Propranolol beta-D-glucuronide and other metabolites such as propranolol sulfate have shown differences in their pharmacological profiles. While both metabolites contribute to the overall therapeutic effects of propranolol, their distinct mechanisms suggest varying implications for drug interactions and side effects .
Research Applications
This compound serves multiple roles in scientific research:
特性
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKYDLRSXKTYLZ-ABDGRLCTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NNaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858344 | |
Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87102-70-3 | |
Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。